2-n-Butyl-2-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Butyl-2-methylcyclohexanone is an organic compound belonging to the class of cycloalkanes, specifically a substituted cyclohexanone It is characterized by a six-membered carbon ring with a ketone functional group and two alkyl substituents: a butyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butyl-2-methylcyclohexanone typically involves the alkylation of 2-methylcyclohexanone. One common method includes the reaction of 2-methylcyclohexanone with n-butyl bromide in the presence of a strong base such as sodium amide in liquid ammonia . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-n-Butyl-2-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The alkyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides (e.g., n-butyl bromide) in the presence of strong bases like sodium amide in liquid ammonia.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanones depending on the alkylating agent used.
Scientific Research Applications
2-n-Butyl-2-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-n-Butyl-2-methylcyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The ketone can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
2-Methylcyclohexanone: A simpler analog with only a methyl substituent.
2,2-Dimethylcyclohexanone: Contains two methyl groups at the same position.
Cyclohexanone: The parent compound with no alkyl substituents.
Uniqueness: 2-n-Butyl-2-methylcyclohexanone is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
1197-78-0 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-8-11(2)9-6-5-7-10(11)12/h3-9H2,1-2H3 |
InChI Key |
SGVWFCRSGQMOOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1=O)C |
Canonical SMILES |
CCCCC1(CCCCC1=O)C |
Synonyms |
2-n-Butyl-2-methylcyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.